Product packaging for 5,7-Dibromoquinoxaline(Cat. No.:)

5,7-Dibromoquinoxaline

Cat. No.: B11842691
M. Wt: 287.94 g/mol
InChI Key: JSSNFHGNGIQFMY-UHFFFAOYSA-N
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Description

5,7-Dibromoquinoxaline is a synthetically valuable halogenated quinoxaline derivative. Quinoxaline cores are prominent in materials science and medicinal chemistry due to their electron-deficient nature. This dibrominated analog serves as a key precursor in cross-coupling reactions, such as Suzuki and Sonogashira couplings, enabling the construction of extended π-conjugated systems for applications in organic electronics including organic light-emitting diodes (OLEDs) and polymer solar cells . In pharmaceutical research, quinoxaline derivatives are investigated for their diverse biological activities, acting as scaffolds for developing novel therapeutic agents . As a versatile synthetic intermediate, this compound provides researchers with a strategic entry point for molecular diversification. This product is intended for research purposes only and is not classified as a drug, food additive, or household chemical. It is strictly for use in a laboratory setting by qualified professionals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H4Br2N2 B11842691 5,7-Dibromoquinoxaline

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H4Br2N2

Molecular Weight

287.94 g/mol

IUPAC Name

5,7-dibromoquinoxaline

InChI

InChI=1S/C8H4Br2N2/c9-5-3-6(10)8-7(4-5)11-1-2-12-8/h1-4H

InChI Key

JSSNFHGNGIQFMY-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C2C(=CC(=CC2=N1)Br)Br

Origin of Product

United States

Chemical Reactivity and Functional Group Transformations of 5,7 Dibromoquinoxaline

Cross-Coupling Reactions for Carbon-Carbon Bond Formation

The bromine substituents on 5,7-dibromoquinoxaline serve as excellent leaving groups in various metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon bonds.

Palladium-Catalyzed Suzuki-Miyaura Coupling Reactions

The Suzuki-Miyaura coupling, a cornerstone of modern organic synthesis, has been effectively employed with this compound to introduce aryl and other organic fragments. mdpi.com This reaction typically involves the use of a palladium catalyst, a base, and an organoboron reagent. mdpi.com The general mechanism proceeds through an oxidative addition of the palladium catalyst to the carbon-bromine bond, followed by transmetalation with the organoboron compound and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. mdpi.com

Research has demonstrated the successful application of Suzuki-Miyaura coupling for the synthesis of 5,7-disubstituted quinoxaline (B1680401) derivatives. For instance, the reaction of this compound with various boronic acids in the presence of a palladium catalyst affords the corresponding diarylated or dialkylated quinoxalines in good yields. uni-rostock.deresearchgate.net These reactions are often carried out under standard conditions, highlighting the robustness of this methodology. thieme-connect.de

A notable application of this reaction is in the two-step synthesis of indolo[2,3-b]quinoxalines. uni-rostock.deresearchgate.netresearchgate.net This process begins with a Suzuki cross-coupling of 2,3-dibromoquinoxaline (B1596595) with 2-bromophenylboronic acid, followed by an annulation step involving a double C-N coupling with primary amines. researchgate.netresearchgate.net

Table 1: Examples of Palladium-Catalyzed Suzuki-Miyaura Coupling Reactions with Quinoxaline Derivatives

Reactant 1Reactant 2Catalyst SystemProductYieldReference
2,3-Dibromoquinoxaline2-Bromophenylboronic acidPd catalyst2-Arylquinoxaline dibromo derivative- researchgate.netresearchgate.net
DihalopyrazineIndole (B1671886) derivativePd(PPh3)4Indolylpyrazine derivative71% mdpi.com
4-Bromoindole derivative4-IodoanisolePdCl2(dppf), KOH7-Arylated indole derivative63% mdpi.com

This table provides illustrative examples of Suzuki-Miyaura reactions involving quinoxaline and related heterocyclic systems.

Other Metal-Catalyzed Coupling Transformations

Beyond palladium, other transition metals have been explored for catalyzing cross-coupling reactions with halogenated quinoxalines. researchgate.net While palladium remains the most widely used metal for such transformations, catalysts based on copper and iron have also been reported to be effective in certain contexts. researchgate.neteie.gr These alternative metal catalysts can sometimes offer different reactivity profiles or be more cost-effective.

Transition-metal-catalyzed cross-coupling reactions, in general, are powerful methods for forming carbon-carbon and carbon-heteroatom bonds. eie.grnih.gov Reactions like the Heck, Stille, and Sonogashira couplings, which also typically utilize palladium catalysts, have been extensively used in organic synthesis to create complex molecules from simpler precursors. mdpi.com The choice of catalyst and reaction conditions is crucial for achieving the desired outcome and can be tailored to the specific substrates and target molecule.

Carbon-Nitrogen Bond Formation Reactions

The formation of carbon-nitrogen (C-N) bonds is another critical transformation involving this compound, leading to the synthesis of nitrogen-containing heterocyclic systems.

Palladium-Catalyzed C-N Coupling

Palladium-catalyzed C-N cross-coupling reactions, such as the Buchwald-Hartwig amination, are instrumental in the synthesis of various nitrogen-containing compounds. nih.gov These reactions allow for the formation of C-N bonds between an aryl halide, like this compound, and an amine.

In the context of this compound, palladium-catalyzed C-N coupling has been utilized in a one-pot approach to synthesize indolo[2,3-b]quinoxaline derivatives. uni-rostock.deresearchgate.netlookchem.com This method involves a twofold C-N coupling and C-H activation, although it may have a limited substrate scope. uni-rostock.deresearchgate.net

Annulation Reactions Leading to Fused Heterocycles (e.g., Indolo[2,3-b]quinoxalines)

A significant application of C-N bond formation with this compound is in the construction of fused heterocyclic systems. A prominent example is the synthesis of indolo[2,3-b]quinoxalines. uni-rostock.deresearchgate.net A two-step approach has been developed that involves an initial palladium-catalyzed Suzuki coupling followed by an annulation step. uni-rostock.deresearchgate.net This annulation is achieved through a palladium-catalyzed twofold C-N coupling with either aromatic or aliphatic amines. uni-rostock.de This strategy has proven to be an efficient route to a variety of indolo[2,3-b]quinoxaline derivatives. uni-rostock.deresearchgate.net

Carbon-Hydrogen Bond Activation and Functionalization

The field of C-H bond activation and functionalization offers a powerful strategy for modifying organic molecules by directly converting C-H bonds into new chemical bonds. mt.comrutgers.edu This approach is highly atom-economical and can streamline synthetic routes. sigmaaldrich.com

In the context of quinoxaline chemistry, C-H activation has been incorporated into synthetic methodologies. For instance, a one-pot synthesis of indolo[2,3-b]quinoxaline derivatives from 2,3-dibromoquinoxaline utilizes a palladium-catalyzed twofold C-N coupling in conjunction with C-H activation reactions. uni-rostock.deresearchgate.netlookchem.com While this specific application may not directly involve the C-H bonds of the this compound starting material itself, it highlights the integration of C-H activation principles in the synthesis of complex molecules derived from it. The development of methods for the direct C-H functionalization of the quinoxaline core itself remains an area of active research, with the potential to provide even more direct and efficient synthetic pathways. dmaiti.com

Nucleophilic Substitution Reactions on the Brominated Quinoxaline Core

The bromine atoms at the C5 and C7 positions of this compound serve as effective leaving groups in nucleophilic aromatic substitution (SNAr) reactions. The quinoxaline core, being an electron-deficient heteroaromatic system, facilitates the attack of nucleophiles. This reactivity is further enhanced by the presence of the two nitrogen atoms which help to stabilize the negatively charged intermediate, known as a Meisenheimer complex, that forms during the reaction. allen.in

The general mechanism for SNAr involves two main steps:

Addition: A nucleophile attacks the carbon atom bearing the bromine, leading to the formation of a resonance-stabilized carbanion intermediate. The negative charge is delocalized across the aromatic system and onto the electron-withdrawing nitrogen atoms. allen.inpressbooks.pub

Elimination: The leaving group (bromide ion) is expelled, and the aromaticity of the quinoxaline ring is restored, yielding the substituted product. allen.in

The rate of these reactions is significantly influenced by the strength of the attacking nucleophile and the presence of electron-withdrawing groups on the aromatic ring. pressbooks.pub While direct examples for the 5,7-dibromo isomer are specific to patented literature, the reactivity of related dibromoquinoxalines, such as the 6,7-isomer, in palladium-catalyzed amination with nucleophiles like 1,3-diaminopropane, underscores the susceptibility of the C-Br bonds on the quinoxaline ring to nucleophilic attack. researchgate.net Common nucleophiles used in such reactions include amines, alkoxides, and thiolates, allowing for the introduction of a wide range of functional groups.

Table 1: General Parameters for Nucleophilic Aromatic Substitution (SNAr)

Parameter Description
Substrate Aryl halide with electron-withdrawing groups (e.g., this compound).
Nucleophile Species with a lone pair of electrons (e.g., amines, alkoxides, thiolates).
Key Intermediate Meisenheimer complex (a resonance-stabilized cyclohexadienyl anion). allen.in
Leaving Group A relatively stable, weakly basic ion or molecule (e.g., Br⁻).
Requirement The electron-withdrawing group must be ortho or para to the leaving group to effectively stabilize the intermediate. pressbooks.pub

Mechanistic Investigations of Key Transformation Pathways

The transformation of this compound into more complex molecular architectures is often achieved through transition-metal-catalyzed cross-coupling reactions. Understanding the mechanistic cycles of these reactions is crucial for optimizing reaction conditions and predicting outcomes.

Palladium-catalyzed cross-coupling reactions are fundamental for forming new carbon-carbon and carbon-heteroatom bonds, and their mechanisms are well-defined by a catalytic cycle involving oxidative addition and reductive elimination steps. uvic.caresearchgate.net

The cycle begins with an active Pd(0) catalyst.

Oxidative Addition : The first and often rate-determining step is the oxidative addition of the aryl halide, this compound, to the Pd(0) complex. libretexts.orgchemrxiv.org This involves the insertion of the palladium atom into the carbon-bromine bond, which increases the oxidation state of palladium from 0 to +2 and its coordination number by two. This forms a square planar arylpalladium(II) halide intermediate. libretexts.orgnih.gov The reactivity order for this step is generally I > Br > Cl. libretexts.org

Transmetalation : (Discussed in 3.5.2)

Reductive Elimination : This is the final, product-forming step of the cycle. The two organic groups attached to the Pd(II) center couple and are eliminated from the metal, forming the desired cross-coupled product. nih.gov This process reduces the palladium's oxidation state back to Pd(0), thereby regenerating the active catalyst which can then re-enter the catalytic cycle. libretexts.org For reductive elimination to occur, the ligands to be coupled must typically be in a cis orientation on the palladium center. uwindsor.ca

The efficiency of both oxidative addition and reductive elimination can be heavily influenced by the nature of the phosphine (B1218219) ligands attached to the palladium, which affect the metal center's steric and electronic properties. berkeley.eduethz.ch

Table 2: Key Steps in a Generic Pd-Catalyzed Cross-Coupling Cycle

Step Metal Oxidation State Change Description
Oxidative Addition Pd(0) → Pd(II) The Pd(0) catalyst inserts into the C-Br bond of this compound. uvic.ca
Transmetalation Pd(II) → Pd(II) An organic group is transferred from an organometallic reagent to the Pd(II) complex. wikipedia.org
Reductive Elimination Pd(II) → Pd(0) The coupled product is released, and the Pd(0) catalyst is regenerated. escholarship.org

Transmetalation Processes

Transmetalation is the pivotal step in the catalytic cycle where the organic fragment from a secondary organometallic reagent is transferred to the arylpalladium(II) complex. wikipedia.org This step is central to widely used reactions like the Suzuki-Miyaura coupling (using organoboron reagents) and Sonogashira coupling (using organocopper acetylides). libretexts.orgmdpi.com

In the context of a Suzuki-Miyaura reaction with this compound, the mechanism proceeds as follows:

Following oxidative addition of this compound to Pd(0), an arylpalladium(II) bromide intermediate is formed.

A base is required to activate the organoboron compound (e.g., a boronic acid, R-B(OH)₂). wikipedia.orgresearchgate.net The base coordinates to the boron atom, forming a more nucleophilic "ate" complex (e.g., [R-B(OH)₃]⁻). researchgate.net

The transmetalation occurs when this activated boronate species reacts with the (quinoxalinyl)palladium(II) bromide complex. The bromide ligand on the palladium is replaced by the organic group (R) from the boronate, resulting in a diorganopalladium(II) intermediate. libretexts.orgnih.gov

The precise mechanism of transfer from boron to palladium has been a subject of extensive study, with evidence pointing towards the formation of intermediates with direct palladium-oxygen-boron linkages before the final transfer of the organic group. illinois.edu The success of this step depends on factors such as the choice of base, solvent, and the stability of the organoboron reagent. researchgate.net

While ionic pathways are common, the C-Br bonds in this compound can also undergo homolytic cleavage to initiate radical reactions. Such processes can be initiated by radical initiators (like AIBN or dibenzoyl peroxide) or by photolysis. libretexts.org

A plausible radical addition-cyclization mechanism involving a derivative of this compound would proceed via several key steps:

Initiation : A radical initiator generates a radical species, or light induces homolytic cleavage of the C-Br bond, producing a 5-bromo-7-quinoxalinyl radical. This step is analogous to dehalogenation reactions using reagents like tributyltin hydride. libretexts.org

Propagation (Addition) : The newly formed quinoxalinyl radical, being electron-deficient, can add across a π-system, such as an alkene or alkyne, located on a side chain appended to the quinoxaline core. This intramolecular addition forms a new C-C bond and generates a new radical intermediate. libretexts.org

Cyclization/Termination : The resulting radical can then be quenched by abstracting a hydrogen atom from a donor molecule (regenerating the chain carrier), or it can participate in further cyclization or termination steps, such as radical-radical combination. libretexts.orgmdpi.com The regioselectivity of the initial radical addition and subsequent cyclization is often governed by the formation of the most stable radical intermediate and the kinetic favorability of forming 5- or 6-membered rings. mdpi.com

Electrophilic cyclization is a powerful method for constructing heterocyclic rings. nih.gov This mechanism does not typically involve the C-Br bonds directly but rather relies on the reactivity of a functionalized side chain attached to the this compound nucleus. The quinoxaline ring itself acts as a directing group or a component of the final fused system.

The general pathway involves the following:

Activation : An electrophile (E⁺) is generated or introduced. Common electrophiles include halonium ions (I⁺, Br⁺) or activated species like PhSe⁺. nih.gov

Nucleophilic Attack and Cyclization : A nucleophilic site within a side chain on the quinoxaline derivative (e.g., an alkene or alkyne) attacks the electrophile. This prompts a concerted or stepwise cyclization where an electron-rich part of the molecule (often another part of the side chain or the quinoxaline ring itself) attacks the newly formed, electron-deficient center (e.g., a carbocation or halonium ion intermediate). nih.govacs.org

Product Formation : The cyclized intermediate is then quenched, often by deprotonation or reaction with a nucleophile, to yield the final, stable heterocyclic product. acs.org

For instance, a this compound derivative bearing an N-(2-alkynyl)aniline substituent could undergo electrophilic cyclization promoted by an electrophile like iodine monochloride (ICl) to form a fused polycyclic system, analogous to syntheses of substituted quinolines. nih.gov

Applications of 5,7 Dibromoquinoxaline in Advanced Materials Science and Engineering

Organic Electronic Devices

Derivatives of 5,7-dibromoquinoxaline have demonstrated significant potential in various organic electronic devices due to their inherent electronic properties. The electron-withdrawing nature of the quinoxaline (B1680401) moiety facilitates the development of materials with tailored energy levels, which is crucial for efficient charge injection, transport, and recombination in these devices.

In the realm of Organic Light-Emitting Diodes (OLEDs), quinoxaline derivatives have been explored for their utility as emitters, hosts, and charge-transporting materials. The versatility of the quinoxaline structure allows for the creation of compounds with a wide range of emission colors and high photoluminescence quantum yields. rsc.orgktu.edu For instance, thermally activated delayed fluorescence (TADF) materials based on quinoxaline acceptors have been synthesized, achieving high external quantum efficiencies (EQEs) in OLEDs. rsc.org Specifically, TADF emitters designed with a 1,2,3,4-tetrahydrophenazine (B181566) acceptor and various donor moieties have demonstrated maximum EQEs of up to 15.3%. rsc.org

Furthermore, the introduction of different substituents on the quinoxaline core can tune the emission wavelength. For example, fusing a cyclohexane (B81311) ring to the quinoxaline unit has been shown to weaken its electron-withdrawing ability, leading to a blue-shifted emission, which is desirable for developing highly efficient blue OLEDs. nih.gov Devices fabricated with such emitters have achieved deep-blue emission with maximum EQEs of up to 6.1%. nih.gov The extension of the conjugation length in quinoxaline-based molecules has also been shown to shift the luminescence from 539 nm to 671 nm, enabling the creation of deep-red non-doped OLEDs with EQEs up to 4.5%. diva-portal.org

Quinoxaline derivatives can also serve as materials for the electron transporting layer in OLEDs, a role traditionally held by compounds like Alq3 (Tris(8-hydroxyquinolinato)aluminum). google.com Their electron-deficient nature facilitates efficient electron injection and transport from the cathode to the emissive layer.

Table 1: Performance of Quinoxaline-Based OLEDs

Emitter/Material Role Max. EQE (%) Emission Color Reference
DMAC-TTPZ, PXZ-TTPZ, PTZ-TTPZ Emitter (TADF) 15.3 - rsc.org
TPA-TTPZ Emitter 6.1 Deep-Blue nih.gov

The strong electron-accepting properties of the quinoxaline core make its derivatives promising candidates for use in organic solar cells (OSCs). case.edu They are particularly effective in bulk-heterojunction OSCs, where they can function as either the electron acceptor or as a component of the electron donor material in donor-acceptor architectures.

In donor-acceptor (D-A) copolymers, the quinoxaline unit serves as the electron-accepting moiety, while another unit acts as the electron donor. This architecture allows for the tuning of the polymer's band gap and energy levels to optimize light absorption and charge separation. case.edu For example, novel organic sensitizers for dye-sensitized solar cells (DSSCs) have been synthesized using a triphenylamine (B166846) unit as the donor and a quinoxaline unit as the acceptor, achieving power conversion efficiencies of up to 5.56%. nih.gov The arrangement of these units, whether in a vertical or horizontal conjugation, significantly impacts the device's performance. nih.gov

The development of quinoxaline-based Y-type acceptors has been a significant advancement, leading to reduced energy loss and improved charge generation and transport in OSCs. nih.govresearchgate.net These acceptors, when incorporated into OSCs, have contributed to power conversion efficiencies (PCEs) exceeding 19%. nih.gov

The emergence of non-fullerene acceptors (NFAs) has been a pivotal development in the field of OSCs, and quinoxaline derivatives have played a crucial role in this area. rsc.orgnih.gov The ability to modify the quinoxaline structure allows for the synthesis of NFAs with tailored optical and electronic properties. rsc.org Research into bromine-substituted asymmetric quinoxaline-based NFAs has shown that the large atomic radius and strong polarizability of bromine can lead to tight molecular stacking and optimized blend film morphology. rsc.org This has resulted in binary organic solar cells with an excellent PCE of 19.65%. rsc.org

Furthermore, thiadiazolo[3,4-g]quinoxaline derivatives have been investigated as NFAs with tunable optical bandgaps, ranging from 1.31 to 2.25 eV. rsc.org While initial devices processed from environmentally friendly solvents showed modest efficiencies, this research provides a foundation for the design of future high-performance, sustainably processed OSCs. rsc.org

Table 2: Performance of Quinoxaline-Based Organic Solar Cells

Device Architecture Key Component Power Conversion Efficiency (%) Reference
Dye-Sensitized Solar Cell RC-22 (Quinoxaline-based sensitizer) 5.56 nih.gov
Binary Organic Solar Cell Qx-PhBr (Brominated NFA) 19.65 rsc.org

Quinoxaline-based materials have been synthesized and evaluated as organic semiconductors in Organic Thin-Film Transistors (OTFTs). researchgate.netresearchgate.net These materials can exhibit p-channel characteristics, with charge carrier mobilities being a key performance metric. For instance, thin films of a quinoxaline derivative end-functionalized with 2,3-diphenyl-5,8-bis(5-phenylthiophen-2-yl) groups have shown hole mobilities as high as 1.9 × 10⁻⁴ cm²/Vs with a high current on/off ratio of 3.5 × 10⁶ when fabricated via vacuum deposition. researchgate.net

The charge transport properties are highly dependent on the molecular structure and the resulting solid-state packing. researchgate.netnih.govrsc.orgdoaj.orgresearchgate.net Copolymers based on an acenaphtho[1,2-b]quinoxaline (B1266190) core have demonstrated hole mobilities in the range of 10⁻⁵ to 10⁻³ cm²/Vs. rsc.org Additionally, the development of robust π-conjugated polymers based on pyrazino[2,3-g]quinoxaline-2,7-dione has led to OTFTs with excellent air and water stability, retaining a significant portion of their initial charge carrier mobility even after prolonged immersion in water without encapsulation. rsc.orgbohrium.com

Table 3: Performance of Quinoxaline-Based OTFTs

Material Mobility (cm²/Vs) On/Off Ratio Fabrication Method Reference
2,3-diphenyl-5,8-bis(5-phenylthiophen-2-yl) quinoxaline derivative 1.9 × 10⁻⁴ 3.5 × 10⁶ Vacuum Deposition researchgate.net
Acenaphtho[1,2-b]quinoxaline copolymer 10⁻⁵ – 10⁻³ - - rsc.org

The ability of certain materials to change color in response to an electrical stimulus makes them suitable for electrochromic devices, such as smart windows and displays. Polymers incorporating quinoxaline derivatives have been shown to exhibit excellent electrochromic properties. acs.org For example, donor-acceptor type conducting polymers created by coupling 3,4-ethylenedioxythiophene (B145204) (EDOT) with quinoxaline derivatives have demonstrated good stability, high optical contrast, and fast switching times. acs.org

One such polymer, PDETQ, was identified as a neutral state green polymeric material with an outstanding optical contrast of 84% in the near-infrared (NIR) region and switching times of less than a second. acs.org Another polymer, PDEQ, showed an optical contrast of 74% in the NIR region. acs.org Donor-acceptor-donor (D-A-D) type electrochromic conjugated polymers based on quinoxaline have also been developed, with one exhibiting a high coloration efficiency of 212.8 cm² C⁻¹ and a fast response time of 0.75 seconds. bohrium.com The strategic design of these polymers, often through molecular engineering, allows for the fine-tuning of their electrochromic performance, including their color states, switching speeds, and stability. rsc.org

Table 4: Electrochromic Properties of Quinoxaline-Based Polymers

Polymer Optical Contrast (%) Switching Time (s) Coloration Efficiency (cm²/C) Reference
PDETQ 84 (NIR) < 1 - acs.org
PDEQ 74 (NIR) < 1 - acs.org

Organic Solar Cells (OSCs) and Photovoltaics

Conjugated Polymers and Macromolecular Architectures

Conjugated polymers are a class of organic macromolecules characterized by a backbone of alternating single and double bonds, which results in delocalized π-electrons. This electronic structure is responsible for their unique semiconducting and optical properties. This compound is a key monomer in the synthesis of various conjugated polymers due to its electron-accepting nature and the versatility of the bromine atoms for cross-coupling reactions.

While direct synthesis of poly(quinoxaline ethynylene)s from this compound is not extensively detailed in the provided research, the fundamental principles of creating π-conjugated systems suggest its potential. The bromine atoms on the quinoxaline ring can readily participate in cross-coupling reactions, such as the Sonogashira coupling, with diethynyl compounds. This would lead to the formation of a polymer backbone with alternating quinoxaline and ethynylene units. The resulting Poly(quinoxaline ethynylene)s would be expected to exhibit interesting photophysical properties, stemming from the extended π-conjugation along the polymer chain. The electron-deficient quinoxaline moiety would act as an acceptor unit, influencing the polymer's electronic band gap and charge transport characteristics.

Copolymers incorporating quinoxaline, fluorene (B118485), and thiophene (B33073) units have been synthesized and investigated for their potential in organic electronics. aau.edu.etaau.edu.et For instance, a copolymer, PFQ10, was synthesized through the Suzuki-Miyaura coupling reaction of a dibromoquinoxaline derivative with 9,9-dioctyl-9H-9-fluorene-2,7-bis(boronic acid pinacol (B44631) ester). elsevierpure.comd-nb.info The resulting polymer exhibited blue photoluminescence with an emission maximum at 459 nm and a fluorescence quantum yield of 0.37. elsevierpure.comd-nb.info Another study reported the synthesis of a poly(9,9-dioctylfluorene-co-2,3-bis(4-hexyloxyphenyl)quinoxaline) which showed green light emission with a maximum at 502 nm when used in a polymer LED. nanoscience.or.kr This copolymer was found to have a low band gap of 2.51 eV and good thermal stability. nanoscience.or.kr

The synthesis of such copolymers generally involves palladium-catalyzed cross-coupling reactions, like the Suzuki coupling, which allows for the precise arrangement of the different monomer units along the polymer chain. aau.edu.etnanoscience.or.kr The properties of these copolymers can be tuned by modifying the chemical structure of the monomers. For example, the introduction of different side chains on the fluorene and quinoxaline units can affect the polymer's solubility, morphology, and electronic properties. nanoscience.or.kr

Table 1: Properties of a Quinoxaline-Fluorene Copolymer (PFQ10)

PropertyValue
Molecular WeightUp to 17.2 kDa
Dispersity1.3
Emission Maximum459 nm
Fluorescence Quantum Yield0.37

Data sourced from references elsevierpure.comd-nb.info

The synthesis of π-conjugated polymers using dibromoquinoxaline derivatives is a well-established strategy. acs.orgacs.org One common method is the dehalogenation polycondensation of dibromoquinoxaline derivatives using a zerovalent nickel complex. acs.orgacs.org This method yields a series of π-conjugated polyquinoxalines with varying molecular weights. acs.orgacs.org These polymers are typically electrochemically active and can be n-doped to form electrically conducting materials. acs.orgacs.org

Another important synthetic route is the Suzuki coupling reaction, which allows for the copolymerization of dibromoquinoxaline with other aromatic monomers containing boronic acid or boronic ester groups. aau.edu.etelsevierpure.com This method is highly versatile and enables the synthesis of a wide range of copolymers with tailored properties. The Stille coupling reaction is another powerful tool for the synthesis of quinoxaline-based polymers. researchgate.net

The choice of synthetic method and the specific monomers used have a significant impact on the properties of the resulting π-conjugated polymers. These properties include their solubility, molecular weight, thermal stability, and, most importantly, their electronic and optical characteristics such as their absorption and emission spectra, band gap, and charge carrier mobility. nanoscience.or.kracs.orgacs.org

Optoelectronic Materials and Chromophores

Quinoxaline derivatives, including those derived from this compound, are widely explored for their applications in optoelectronic materials and as chromophores. mdpi.comresearchgate.netbeilstein-journals.org Their electron-accepting nature makes them suitable components in donor-acceptor type chromophores, which are essential for various optoelectronic applications. mdpi.com

These compounds have found applications as luminescent materials, components for organic photovoltaics, and in organic light-emitting diodes (OLEDs). mdpi.com The incorporation of quinoxaline units into larger molecular structures can lead to materials with intense intramolecular charge transfer (ICT) bands in the visible region of the electromagnetic spectrum. mdpi.com The position of this ICT band can be tuned by changing the solvent polarity, a phenomenon known as solvatochromism. mdpi.com

In the context of OLEDs, quinoxaline-based materials can act as electron-transporting layers or as the emissive layer itself. beilstein-journals.org For example, chromophore-labeled quinoxaline derivatives have been synthesized and shown to be efficient electroluminescent materials. researchgate.net The thermal and photophysical properties of these materials can be fine-tuned by embedding different chromophores at the quinoxaline and triarylamine units. researchgate.net

Luminescent Solar Concentrator Applications

Luminescent solar concentrators (LSCs) are devices that can capture and concentrate sunlight, making them a promising technology for improving the efficiency of photovoltaic cells. rsc.orgrsc.orgresearchgate.net Quinoxaline-based fluorophores have been investigated for their potential use in LSCs due to their high fluorescence quantum yields and photostability. rsc.orgrsc.org

Donor-acceptor-donor (D-A-D) type fluorophores with a central quinoxaline acceptor core have been synthesized and incorporated into polymer matrices like poly(methyl methacrylate) (PMMA). rsc.orgrsc.org These films absorb light in the 370-550 nm range and exhibit emission maxima between 550 nm and 600 nm, with fluorescence quantum yields that can exceed 95% in some cases. rsc.org The compatibility of the fluorophore with the polymer matrix is a critical factor for achieving high performance. rsc.org

By optimizing the molecular structure of the quinoxaline-based dye, it is possible to achieve LSCs with high internal and external photon efficiencies. For example, LSCs with an area of 25 cm² have been fabricated that show an internal photon efficiency of 42.9% and an external photon efficiency of 6.2%. rsc.org These values are comparable to or even exceed those of state-of-the-art devices based on commercial dyes. rsc.org

Table 2: Performance of a Quinoxaline-Based Luminescent Solar Concentrator

ParameterValue
Area25 cm²
Internal Photon Efficiency (ηint)42.9%
External Photon Efficiency (ηext)6.2%

Data sourced from reference rsc.org

Second-Order Nonlinear Optical (NLO) Materials

Second-order nonlinear optical (NLO) materials are of great interest for applications in optical communications, data storage, and optical information processing. nih.govmdpi.comresearchgate.net The NLO response of a material is related to its molecular structure, and molecules with a large first hyperpolarizability (β) are required for a large macroscopic NLO effect. nih.govmdpi.com

Organic molecules with a donor-π-acceptor (D-π-A) structure are known to exhibit large second-order NLO responses. researchgate.net The quinoxaline moiety, with its electron-accepting character, can serve as an effective acceptor in such D-π-A chromophores. The synthesis of poly(phenylquinoxalines) containing NLO chromophores has been reported. researchgate.net These polymers exhibit high glass transition temperatures, which is crucial for the long-term stability of the poled NLO alignment. researchgate.net

Thin films of these polymers can be poled by applying a strong electric field at a temperature near the glass transition temperature, which aligns the NLO chromophores and induces a macroscopic second-order NLO response. researchgate.net Second-harmonic generation (SHG) is a common technique used to characterize the NLO properties of these materials. For poled films of poly(phenylquinoxalines), second-order susceptibility values (d₃₃) as high as 114 pm/V have been measured. researchgate.net Furthermore, these materials have shown good temporal stability of their NLO properties at elevated temperatures. researchgate.net

Research Applications in Pharmaceutical and Chemical Sciences Utilizing 5,7 Dibromoquinoxaline

Precursors for Complex Heterocyclic Systems

The strategic placement of two bromine atoms makes 5,7-Dibromoquinoxaline an ideal precursor for the synthesis of elaborate, fused heterocyclic systems. The differential reactivity of the C-Br bonds can be exploited in sequential, regioselective cross-coupling reactions to build complex molecular architectures. nih.gov Palladium-catalyzed reactions such as Suzuki-Miyaura, Sonogashira, and Heck couplings are instrumental in this regard, allowing for the introduction of various aryl, alkynyl, and vinyl groups at the 5- and 7-positions. wikipedia.orglibretexts.orguni-rostock.de

For instance, a general strategy involves a multi-step sequence starting with a Sonogashira coupling to introduce an alkyne, followed by an iodocyclization, and culminating in a subsequent palladium-catalyzed reaction (e.g., Suzuki or Heck) on the newly formed ring. rsc.org This approach allows for the construction of novel furo[2,3-b]quinoxaline (B11915687) or thieno[2,3-b]quinoxaline (B1642142) derivatives. By applying this methodology to this compound, one could first selectively couple at one of the bromine positions, perform the cyclization, and then use the remaining bromine as a handle for further diversification, leading to highly complex, multi-ring systems. Studies on the regioselective Suzuki couplings of 5,7-dibromoquinolines have demonstrated that useful levels of selectivity can be achieved, enabling the synthesis of distinct disubstituted products. nih.gov This principle is directly applicable to this compound for creating diverse libraries of fused heterocycles.

Table 1: Key Cross-Coupling Reactions for Modifying this compound

ReactionCoupling PartnerBond FormedTypical Catalyst System
Suzuki-MiyauraOrganoboron Reagent (e.g., boronic acid)C-C (Aryl-Aryl)Pd(0) catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃)
SonogashiraTerminal AlkyneC-C (Aryl-Alkynyl)Pd(0) catalyst, Cu(I) co-catalyst, Amine base
HeckAlkeneC-C (Aryl-Vinyl)Pd(0) catalyst, Base (e.g., Et₃N)
Buchwald-HartwigAmineC-N (Aryl-Amine)Pd(0) catalyst, Ligand (e.g., BINAP), Base

Intermediate in the Synthesis of Pharmacologically Active Compounds

The versatility of this compound as a scaffold has been effectively leveraged in the synthesis of potent, pharmacologically active compounds, particularly in the domain of kinase inhibitors. nih.govnih.gov Kinases are crucial enzymes that regulate numerous cellular processes, and their dysregulation is implicated in diseases like cancer and inflammatory disorders. nih.gov The quinoxaline (B1680401) core can act as a "hinge-binding" motif, a key interaction for inhibiting ATP-competitive kinases. semanticscholar.org

A notable example is the discovery of a potent inhibitor of Apoptosis Signal-Regulating Kinase 1 (ASK1), a key mediator of cellular stress responses involved in inflammation and fibrosis. nih.gov In a recent study, a series of quinoxaline derivatives were synthesized and evaluated as ASK1 inhibitors. nih.gov This work led to the identification of compound 26e , a 5,7-dibromo-substituted quinoxaline derivative, as a highly effective inhibitor with an IC₅₀ value of 30.17 nM. nih.gov The synthesis of this compound and its analogs highlights the role of this compound as a key intermediate that allows for the attachment of other pharmacophoric fragments necessary for potent biological activity. nih.gov

Furthermore, the compound demonstrated good safety in normal human liver cells and showed potential for treating non-alcoholic fatty liver disease by reducing lipid droplets and key biochemical markers in cellular models. nih.gov This discovery underscores the importance of this compound as a starting point for developing targeted therapies. researchgate.netnih.gov

Table 2: Pharmacological Profile of ASK1 Inhibitor 26e

CompoundStructure FeatureTargetIC₅₀ (nM)Therapeutic Potential
26eThis compound coreASK130.17Non-alcoholic steatohepatitis, Multiple sclerosis

Structure-Activity Relationship (SAR) Studies in Medicinal Chemistry

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how specific structural modifications of a molecule affect its biological activity. mdpi.com The this compound scaffold is an excellent platform for such studies. The bromine atoms can be systematically replaced with a variety of other functional groups to probe interactions with biological targets and optimize properties like potency, selectivity, and pharmacokinetics. mdpi.comresearchgate.net

General SAR studies on anticancer quinoxalines have revealed that substitution on the benzene (B151609) ring, particularly at the 6 and 7-positions with halogens like chlorine or fluorine, can enhance activity. nih.gov The potent activity of the 5,7-dibromo-substituted ASK1 inhibitor 26e (IC₅₀ = 30.17 nM) strongly suggests that di-halogenation at the 5- and 7-positions is a highly favorable substitution pattern for kinase inhibition. nih.gov This specific data point is a crucial anchor for SAR, indicating that the electronic and steric properties conferred by bromine atoms at these positions contribute significantly to the compound's high affinity for the ASK1 kinase.

In the development of dual Pim-1/2 kinase inhibitors, researchers varied the halogen substituents at positions 6 and 7 of the quinoxaline core to establish hydrophobic interactions within the kinase's hinge region. nih.gov This principle of using halogens to modulate binding affinity is directly applicable to the 5,7-dibromo scaffold. The ability to selectively functionalize one bromine atom at a time allows for a granular exploration of the chemical space around the quinoxaline core, enabling the fine-tuning of a compound's activity against a specific biological target.

Development of Chemical Sensing Platforms

Quinoxaline derivatives are widely investigated for their optical properties and have been employed as chemosensors for detecting ions and changes in pH. mdpi.comnih.govnih.gov The electron-deficient nature of the quinoxaline ring makes it an effective signaling unit in fluorescent sensors. By attaching electron-donating groups, a "push-pull" system can be created, which often results in compounds with sensitive photophysical responses to environmental changes. mdpi.com

This compound is a prime candidate for building novel chemical sensors. The C-Br bonds are amenable to palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, which can be used to install ionophores (ion-binding units) or pH-sensitive groups. mdpi.comresearchgate.net For example, a water-soluble quinoxaline derivative for pH sensing was synthesized by reacting a 6,7-dibromoquinoxaline (B6158433) with 1,3-diaminopropane. libretexts.orgmdpi.comresearchgate.net This reaction introduces amino groups that confer water solubility and pH-responsiveness. mdpi.comresearchgate.net

A similar strategy can be readily applied to this compound. By reacting it with various amines, thiols, or other nucleophiles containing specific recognition moieties, a diverse range of fluorescent and colorimetric sensors can be developed. The two bromine atoms offer the possibility of creating ratiometric sensors by attaching two different signaling units or a signaling unit and a reference fluorophore. This approach allows for the rational design of sensors selective for various analytes, including heavy metal ions like Hg²⁺, Cu²⁺, and Pb²⁺, which are significant environmental and biological targets. nih.gov

Tools for Mechanistic Organic Chemistry Research

Substrates with multiple, yet chemically distinct, reactive sites are invaluable tools for studying the mechanisms of organic reactions. This compound, with two identical halogen substituents at electronically non-equivalent positions, serves as an excellent model substrate for investigating the intricacies of cross-coupling reactions. nih.gov

The study of regioselectivity in palladium-catalyzed Suzuki-Miyaura reactions often relies on such di-halogenated heteroaromatics. nih.gov Research on 5,7-dibromoquinolines has shown that useful levels of regioselectivity can be achieved, favoring coupling at the more electrophilic C5 position. nih.gov This selectivity provides mechanistic insights into the oxidative addition step of the catalytic cycle, which is often the rate-determining and selectivity-determining step. nih.govnrochemistry.com Factors such as the electronic environment of the C-Br bond, steric hindrance, and the nature of the palladium catalyst and ligands all influence which bromine atom reacts first. fiveable.me

By systematically varying reaction conditions (catalyst, ligand, base, solvent) and coupling partners, and then analyzing the ratio of mono-arylated products (5-aryl-7-bromoquinoxaline vs. 7-aryl-5-bromoquinoxaline), researchers can elucidate the subtle factors that govern the reaction's outcome. nih.gov Such studies are crucial for developing more efficient and selective synthetic methodologies and for deepening the fundamental understanding of palladium catalysis. nih.govfiveable.me

Spectroscopic and Analytical Methodologies for 5,7 Dibromoquinoxaline Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the molecular structure of 5,7-Dibromoquinoxaline. Both ¹H and ¹³C NMR provide distinct insights into the chemical environment of the hydrogen and carbon atoms, respectively.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound displays characteristic signals for the aromatic protons. The chemical shifts (δ) are influenced by the electron-withdrawing effects of the nitrogen atoms in the quinoxaline (B1680401) ring and the bromine substituents. A study of related quinoxaline derivatives synthesized for catalytic purposes provides a reference for the expected proton environments. rsc.org In a typical spectrum, distinct signals would be observed for the protons at the 2, 3, 6, and 8 positions of the quinoxaline core. The coupling patterns between adjacent protons would further aid in the assignment of these signals.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on all the carbon atoms within the molecule. The carbon atoms directly bonded to the bromine atoms (C5 and C7) and the nitrogen atoms (C2 and C3, and the bridgehead carbons) will exhibit characteristic chemical shifts. For instance, in quinoxaline itself, the carbon atoms of the pyrazine (B50134) ring appear at distinct chemical shifts. chemicalbook.com The presence of the bromo groups at the 5 and 7 positions would cause a downfield shift for these carbons and would also influence the shifts of the neighboring carbons. The interpretation of both ¹H and ¹³C NMR spectra is often aided by two-dimensional NMR techniques and comparison with computational predictions. nih.gov

Interactive Data Table: Representative NMR Data for Quinoxaline Derivatives

Compound Solvent ¹H NMR (ppm) ¹³C NMR (ppm)
2-Phenyl-1H-benzo[d]imidazole DMSO-d6 13.3 (s, 1H), 8.19 (d, 2H), 7.95 (s, 1H), 7.91 (d, 1H), 7.77 (s, 1H), 7.59-7.54 (m, 2H) 154.6, 143.8, 135.3, 131, 129.7, 128.7, 127.7, 127.1, 120.2, 113.4

Note: The data presented is for related heterocyclic compounds to provide a general understanding of the expected spectral regions. Specific data for this compound may vary. rsc.orgrsc.org

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is utilized to study the electronic transitions within the this compound molecule. The absorption of UV or visible light excites electrons from lower to higher energy molecular orbitals. The resulting spectrum is characterized by the wavelength of maximum absorption (λmax).

The UV-Vis spectrum of quinoxaline derivatives typically exhibits multiple absorption bands corresponding to π-π* transitions within the aromatic system. researchgate.net For this compound, the absorption maxima are expected in the UV region. The introduction of bromine atoms can cause a bathochromic (red) shift in the absorption bands compared to the parent quinoxaline molecule due to the electron-donating effect of the halogen's lone pairs into the aromatic system. The specific absorption peaks are sensitive to the solvent environment. iosrjournals.org In the context of materials science, the absorption properties of quinoxaline-based compounds are crucial for applications in organic electronics, where they can be tailored to absorb specific regions of the solar spectrum. researchgate.netumaine.edu Chemometric analysis of UV-Vis data can be employed for quantitative analysis of mixtures containing quinoxaline derivatives. analysis.rs

Interactive Data Table: UV-Vis Absorption Maxima for Quinoxaline Derivatives

Derivative Solvent λmax (nm)
Monomer M4 Chloroform 350, 415, 448

Note: This table shows data for various quinoxaline derivatives to illustrate the range of absorption maxima. The specific λmax for this compound will be unique to its structure. researchgate.netiosrjournals.org

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy probes the vibrational modes of the bonds within a molecule. msu.edu Each functional group has characteristic absorption frequencies, making IR spectroscopy a valuable tool for identifying the presence of specific structural motifs. libretexts.org

Interactive Data Table: Characteristic IR Absorption Frequencies

Vibrational Mode Typical Wavenumber Range (cm⁻¹)
Aromatic C-H Stretch 3100 - 3000
C=C and C=N Stretch (Aromatic) 1600 - 1400

Note: This table provides general ranges for the expected vibrational modes. The actual spectrum of this compound would show specific peaks within these ranges. vscht.cz

Mass Spectrometry (MS)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. uni-saarland.de It is used to determine the molecular weight of this compound and to obtain information about its structure through fragmentation patterns. libretexts.org

In a typical mass spectrum of this compound, the molecular ion peak (M⁺) would be observed, and its m/z value would correspond to the molecular weight of the compound. Due to the presence of two bromine atoms, a characteristic isotopic pattern will be observed for the molecular ion peak, as bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance. This results in a distinctive M, M+2, and M+4 peak pattern. Fragmentation of the molecular ion can occur, leading to the formation of smaller, charged fragments. miamioh.edu The analysis of these fragment ions can provide further confirmation of the molecular structure. nih.govdphen1.com High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and elemental composition of the molecule and its fragments. rsc.org

Electroluminescence (EL) Spectroscopy for Material Applications

While specific data for this compound is not prevalent, related quinoxaline derivatives are investigated for their applications in organic light-emitting diodes (OLEDs). Electroluminescence (EL) spectroscopy is the technique used to characterize the light-emitting properties of these materials when an electric current is passed through them.

The EL spectrum reveals the wavelength and intensity of the emitted light, which is crucial for determining the color and efficiency of the OLED device. The emission properties are closely related to the molecular structure and the nature of the electronic transitions. For instance, indolizino[5,6-b]quinoxaline derivatives have been studied for their intramolecular charge transfer characteristics and near-infrared (NIR) fluorescence. researchgate.net The design of quinoxaline-based materials often involves tuning their electronic properties to achieve desired emission colors and high quantum efficiencies.

Transient Absorption Spectroscopy

Transient absorption spectroscopy is a powerful technique used to study the dynamics of excited states in molecules. nih.govrsc.org This method involves exciting a sample with a short laser pulse (pump pulse) and then probing the changes in absorption with a second, delayed laser pulse (probe pulse).

For compounds like this compound, particularly in the context of photochemistry or materials science, transient absorption spectroscopy can provide insights into processes such as intersystem crossing, charge transfer, and energy transfer. princeton.edubeilstein-journals.org By monitoring the formation and decay of transient species on timescales from femtoseconds to microseconds, researchers can elucidate the mechanisms of photoinduced processes. This information is vital for the development of new photocatalysts, sensors, and electronic materials based on the quinoxaline scaffold.

Computational and Theoretical Investigations of 5,7 Dibromoquinoxaline

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic structure and properties of quinoxaline (B1680401) derivatives. scispace.comnih.goviiste.org These calculations offer valuable insights into the molecule's geometry, stability, and reactivity.

Ground State Geometry Optimization

The first step in computational analysis is typically the optimization of the molecule's ground state geometry. This process determines the most stable three-dimensional arrangement of atoms, providing crucial information about bond lengths and angles. For a closely related compound, 5,7-dibromo-8-hydroxyquinoline, DFT calculations using the B3LYP functional and the 6-31G* basis set have been performed to obtain optimized geometrical parameters. researchgate.net While not the exact molecule, these results provide a strong indication of the structural parameters for 5,7-dibromoquinoxaline. The optimization process involves finding the minimum energy conformation on the potential energy surface. dftk.orguci.edu

A representative table of optimized geometrical parameters for a di-substituted quinoxaline derivative is presented below.

ParameterBond/AngleCalculated Value
Bond LengthC2-C31.39 Å
C5-Br1.90 Å
C7-Br1.90 Å
Bond AngleC2-C3-C4120.5°
C4-C5-Br119.8°
C6-C7-Br119.9°

Note: The data in this table is illustrative and based on typical values for similar halogenated quinoxaline structures as specific data for this compound was not available in the searched literature.

Excited State Properties (Time-Dependent DFT)

To understand the photophysical properties of this compound, Time-Dependent Density Functional Theory (TD-DFT) is employed. arxiv.orguci.edursc.org This method allows for the calculation of excited state energies and properties, which are crucial for interpreting experimental UV-Vis absorption spectra. nih.govresearchgate.netrsc.orgsemanticscholar.org TD-DFT calculations can predict the vertical excitation energies, which correspond to the energy difference between the ground and excited electronic states without a change in geometry, and the oscillator strengths, which are related to the intensity of the absorption bands. mdpi.com For quinoxaline heterocycles, TD-DFT has been successfully used to simulate and interpret their UV-Vis absorption spectra. nih.gov

A typical output from a TD-DFT calculation would include the following information:

Excited StateExcitation Energy (eV)Wavelength (nm)Oscillator Strength (f)
S13.503540.05
S23.853220.12
S34.202950.35

Note: This table presents hypothetical TD-DFT data for this compound to illustrate the typical results obtained from such calculations.

Consideration of Solvent Effects (Polarizable Continuum Model)

The surrounding environment can significantly influence the electronic properties of a molecule. The Polarizable Continuum Model (PCM) is a widely used method to account for the effects of a solvent in quantum chemical calculations. researchgate.netq-chem.comresearchgate.netyoutube.comohio-state.edu In this model, the solvent is treated as a continuous dielectric medium that polarizes in response to the solute's charge distribution. For quinoxaline derivatives, PCM has been used in conjunction with TD-DFT to study how different solvents affect their electronic transitions. nih.govresearchgate.net This approach is essential for comparing theoretical predictions with experimental spectra, which are typically recorded in solution.

Spin-Orbit Coupling Matrix Elements (SOCMEs)

Spin-orbit coupling (SOC) is a relativistic effect that describes the interaction between an electron's spin and its orbital motion. This interaction is particularly important in molecules containing heavy atoms, such as bromine. The calculation of Spin-Orbit Coupling Matrix Elements (SOCMEs) is crucial for understanding processes that involve a change in spin state, such as intersystem crossing from a singlet to a triplet state. These calculations can be performed using various theoretical methods, including those based on TD-DFT. chemrxiv.orgresearchgate.net The magnitude of the SOCMEs can provide insights into the efficiency of such spin-forbidden processes. molpro.netresearchgate.net

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are a computational technique used to study the time-dependent behavior of a molecular system. nih.govdntb.gov.ua By solving Newton's equations of motion for a collection of atoms, MD simulations can provide detailed information about the conformational dynamics, flexibility, and intermolecular interactions of a molecule. biointerfaceresearch.comkashanu.ac.irkashanu.ac.ir While specific MD simulation studies on this compound were not identified in the search results, this methodology is widely applied in drug design and materials science to understand how molecules like this behave in a biological or material environment. Such simulations could reveal, for example, how this compound interacts with biological macromolecules or how it packs in a solid-state material.

Quantum Chemical Calculations for Electronic Structure Analysis

A variety of quantum chemical calculations are employed to analyze the electronic structure of quinoxaline derivatives, providing a deeper understanding of their chemical reactivity and electronic properties. scispace.comchemrj.orgsciencepg.comresearchgate.net These studies often focus on the analysis of the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key parameter that relates to the molecule's electronic excitability and chemical stability. africanjournalofbiomedicalresearch.com Analysis of the spatial distribution of these orbitals can reveal the regions of the molecule that are most likely to be involved in electron donation and acceptance.

PropertyDescription
HOMO Energy Energy of the highest occupied molecular orbital, related to the ability to donate an electron.
LUMO Energy Energy of the lowest unoccupied molecular orbital, related to the ability to accept an electron.
HOMO-LUMO Gap Energy difference between the HOMO and LUMO, indicating electronic excitability.
Electron Affinity Energy released when an electron is added to a neutral atom or molecule.
Ionization Potential Energy required to remove an electron from a neutral atom or molecule.

Computational Modeling for Material Design and Property Prediction

Computational modeling, particularly using Density Functional Theory (DFT), is a cornerstone in the modern design of novel materials. By calculating the electronic properties of molecules like this compound, scientists can predict their suitability for various applications, such as in organic electronics or as corrosion inhibitors, before undertaking complex and time-consuming synthesis.

Key properties predicted through computational modeling include:

Frontier Molecular Orbitals (HOMO/LUMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are vital for predicting the electronic and optical properties of a material. The HOMO-LUMO energy gap (ΔE) is particularly important as it relates to the molecule's reactivity and the wavelength of light it can absorb or emit, which is critical for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). For instance, theoretical studies on quinoxaline derivatives for solar cells use DFT to calculate HOMO and LUMO levels to assess their potential as sensitizers.

Electronic Properties: Parameters such as ionization potential, electron affinity, electronegativity, and global hardness are calculated to understand a molecule's charge transfer characteristics. In the context of material design, these properties are essential. For example, when designing corrosion inhibitors, DFT calculations can reveal a molecule's ability to donate or accept electrons, which is a key mechanism for its adsorption onto a metal surface to form a protective layer. Studies on compounds like 6,7-Difluoro-2,3-diphenylquinoxaline have used DFT to identify specific atoms involved in electron donation and acceptance, thereby explaining their high inhibition efficiency.

Molecular Geometry and Reactivity: The optimized molecular geometry provides insights into the planarity and packing of molecules in the solid state, which influences charge transport in organic semiconductors. Fukui functions and other reactivity descriptors can pinpoint the most reactive sites within the this compound molecule, guiding the design of new derivatives through targeted chemical modifications.

By systematically modifying the structure of this compound in silico (e.g., by adding different functional groups) and recalculating these key properties, researchers can screen a large number of potential derivatives to identify candidates with the most promising characteristics for a specific application, significantly accelerating the material discovery process.

Table 1: Key Parameters Calculated for Quinoxaline Derivatives in Material Design
ParameterSymbolSignificance in Material DesignComputational Method
Highest Occupied Molecular Orbital EnergyEHOMORelates to electron-donating ability; influences ionization potential.DFT
Lowest Unoccupied Molecular Orbital EnergyELUMORelates to electron-accepting ability; influences electron affinity.DFT
HOMO-LUMO Energy GapΔEDetermines electronic transitions, optical properties, and kinetic stability.DFT
Ionization PotentialIPEnergy required to remove an electron; relevant for charge injection/extraction.IP = -EHOMO
Electron AffinityEAEnergy released when an electron is added; relevant for charge injection/extraction.EA = -ELUMO
ElectronegativityχDescribes the tendency to attract electrons.χ = (IP + EA) / 2
Global HardnessηMeasures resistance to change in electron distribution.η = (IP - EA) / 2
Fraction of Electrons TransferredΔNIndicates the tendency of a molecule to donate electrons to a metal surface (corrosion inhibition).ΔN = (χFe - χinh) / 2(ηFe + ηinh)

Correlation of Theoretical Predictions with Experimental Observations

A critical aspect of computational chemistry is the validation of theoretical models against experimental data. This correlation ensures the accuracy of the computational methods and provides a deeper understanding of the observed properties. For halogenated quinolines and quinoxalines, DFT calculations have shown excellent agreement with experimental spectroscopic data.

A pertinent example involves the computational analysis of 5,7-dibromo-8-hydroxyquinoline, a molecule with a substitution pattern very similar to this compound. In this study, DFT calculations using the B3LYP functional and 6-31G* basis set were employed to predict the molecule's structural parameters and vibrational (infrared) spectra.

Geometric Parameters: The optimized molecular geometry calculated at the DFT level was found to be in good agreement with X-ray crystallography data for similar compounds.

Vibrational Frequencies: The theoretical vibrational frequencies were calculated and then compared directly with the experimentally measured Fourier-transform infrared (FT-IR) spectrum. The researchers found that the calculated and observed spectra were in good agreement. For instance, the characteristic stretching vibrations of C=O, N-H, and aromatic C-H bonds in various quinoxalinone deriva

Retrosynthetic Analysis and Strategic Synthesis Planning for 5,7 Dibromoquinoxaline Derivatives

Fundamental Principles of Retrosynthetic Analysis

Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves the conceptual process of breaking down a target molecule into a series of simpler precursor structures. This is achieved through "disconnections," which are imaginary bond-breaking operations that correspond to the reverse of known, reliable chemical reactions.

The process begins with the final product, the "target molecule," and works backward. Each disconnection leads to a simpler structure, which in turn becomes the new target for further analysis. This continues until readily available starting materials are identified. Key concepts within this framework include:

Disconnection: The imaginary breaking of a bond to simplify the molecule. This must correspond to a known and reliable forward reaction.

Synthon: An idealized fragment, usually a cation or an anion, resulting from a disconnection. Synthons are not actual reagents but conceptual intermediates.

Synthetic Equivalent: The real chemical reagent that serves as the source of the synthon.

Functional Group Interconversion (FGI): The process of converting one functional group into another to facilitate a disconnection or to prepare the molecule for a subsequent synthetic step.

A successful retrosynthetic analysis aims to design a synthetic route that is efficient, convergent, and utilizes readily available and inexpensive starting materials.

Disconnection Strategies for the Dibrominated Quinoxaline (B1680401) Core

The quinoxaline ring system is a benzo-fused pyrazine (B50134). The most logical and widely employed disconnection strategy for the core quinoxaline structure involves breaking the two C-N bonds of the pyrazine ring. This corresponds to the well-established forward reaction: the condensation of an o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound.

For the specific target of 5,7-dibromoquinoxaline, two primary retrosynthetic strategies emerge based on the timing of the introduction of the bromine atoms:

Strategy A: Synthesis from a Pre-brominated Precursor This approach involves disconnecting the target molecule to a brominated starting material. The primary disconnection leads to 4,6-dibromo-1,2-phenylenediamine and a 1,2-dicarbonyl compound such as glyoxal (B1671930) .

Figure 1: Retrosynthetic Disconnection of this compound

This strategy is often preferred as it can provide unambiguous regiochemical control, provided the dibrominated diamine is accessible.

Strategy B: Late-Stage Bromination via FGI This alternative strategy involves forming the parent quinoxaline ring first and then introducing the bromine atoms at the 5- and 7-positions using functional group interconversion. The initial disconnection is the same, but starts from unsubstituted quinoxaline.

Figure 2: Retrosynthetic Strategy Involving FGI

The forward synthesis would then require a regioselective bromination of the quinoxaline core. However, direct electrophilic bromination of the electron-deficient quinoxaline ring can be challenging and may lead to mixtures of products. chemicalbook.comresearchgate.net

Identification and Utilization of Synthons and Synthetic Equivalents

Based on the primary disconnection strategy (Strategy A), the key synthons and their corresponding synthetic equivalents for the construction of the this compound core can be identified.

The disconnection of the two C-N bonds in the pyrazine ring generates two conceptual synthons:

An electrophilic 1,2-dicarbonyl dication synthon.

A nucleophilic 1,2-diaminobenzene dianion synthon with bromine atoms at the appropriate positions.

Future Research Trajectories and Emerging Opportunities for 5,7 Dibromoquinoxaline

Exploration of Novel Synthetic Pathways

While traditional methods for quinoxaline (B1680401) synthesis exist, future research will likely focus on developing more efficient, cost-effective, and environmentally friendly pathways specifically tailored for 5,7-Dibromoquinoxaline and its derivatives. nih.gov The classic approach, involving the condensation of an appropriately substituted o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound, often requires harsh conditions and may have limitations. mdpi.com

Emerging synthetic strategies that prioritize green chemistry principles are of particular interest. nih.gov These include:

One-Pot Syntheses: Developing multi-step reactions in a single vessel to reduce solvent waste and purification steps. mdpi.com

Catalyst Innovation: Employing recyclable and heterogeneous catalysts, such as bentonite (B74815) clay, solid acid catalysts (e.g., TiO2-Pr-SO3H), or metal-based catalysts like iron, to improve reaction efficiency and facilitate easier product separation. mdpi.comresearchgate.net

Mechanochemistry: Utilizing solvent-free or low-solvent mechanochemical methods, such as ball milling, which can lead to shorter reaction times, higher yields, and reduced environmental impact. researchgate.net

Alternative Energy Sources: Investigating microwave-assisted and ultrasonic-wave-promoted syntheses to accelerate reaction rates and improve energy efficiency. citedrive.com

A novel, metal-free approach for quinoxaline synthesis using DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) as a mediator has been presented, offering an economical and environmentally friendly alternative with excellent functional group tolerance. researchgate.net The exploration of such innovative routes could significantly enhance the accessibility and utility of this compound for broader research and industrial applications.

Synthetic ApproachKey AdvantagesPotential for this compound
One-Pot Synthesis Reduced waste, time, and resource efficiency. mdpi.comStreamlining the synthesis of complex derivatives from the core scaffold.
Green Catalysis Use of reusable, non-toxic catalysts; easy separation. researchgate.netMore sustainable production with lower environmental impact.
Mechanochemistry Solvent-free, shorter reaction times, high yields. researchgate.netAn eco-friendly alternative to traditional solvent-based methods.
Microwave/Ultrasound Rapid heating, increased reaction rates, improved yields. citedrive.comAccelerating the synthesis of the parent compound and its derivatives.

Development of Advanced Functional Materials with Enhanced Performance

The unique electronic properties of the quinoxaline ring system, combined with the reactive bromine sites, make this compound an excellent precursor for advanced functional materials. The bromine atoms can be readily substituted via cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to attach various aryl, alkyl, or other functional moieties. This derivatization is key to tuning the material's optical and electronic properties.

Future research is expected to focus on creating materials with tailored characteristics for specific applications:

Organic Electronics: Derivatives of this compound could be developed for use as organic semiconductors, electron-luminescent materials, and components in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Quinoxaline derivatives have already found applications in these areas.

Chemosensors: By incorporating specific receptor units, materials derived from this compound could be designed as highly selective and sensitive chemical sensors for detecting ions or small molecules.

Photoluminescent Materials: Research into 5,8-diaryl quinoxaline derivatives has shown their potential as chromophores for photoluminescence applications. researchgate.net Similar π-extension at the 5- and 7-positions of the this compound core could lead to new fluorescent dyes and probes with enhanced performance for imaging and sensing. researchgate.net

The ability to precisely control the molecular structure through derivatization of the 5,7-dibromo scaffold is crucial for achieving materials with superior performance, such as improved charge transport, higher quantum yields, and enhanced stability.

Material ApplicationRole of this compoundDesired Performance Enhancement
Organic Semiconductors Serves as a core building block for π-conjugated systems.Improved charge carrier mobility and device efficiency.
OLEDs Precursor for emissive or charge-transport layers.Higher luminescence, color purity, and operational stability.
Chemosensors A rigid scaffold for attaching molecular recognition elements.Increased sensitivity, selectivity, and faster response times.
Fluorescent Dyes Core structure for creating novel fluorophores.Enhanced brightness, photostability, and tunable emission spectra.

Expansion into New Chemical and Biological Applications

The quinoxaline nucleus is recognized as a "privileged structure" in medicinal chemistry, with derivatives exhibiting a vast array of biological activities. nih.gov These include antimicrobial, antiviral, anticancer, anti-inflammatory, and antiprotozoal properties. mdpi.comcore.ac.ukresearchgate.net this compound provides an ideal starting point for the synthesis of compound libraries to explore these therapeutic areas more deeply.

Future opportunities include:

Drug Discovery: Synthesizing and screening new derivatives for activity against various diseases. The bromine atoms allow for the systematic modification of the molecule to optimize potency and selectivity for specific biological targets, such as kinases or other enzymes. mdpi.com Quinoxaline derivatives have shown promise as anticancer agents by targeting enzymes like VEGFR-2 and as anti-HIV agents by inhibiting reverse transcriptase.

Agrochemicals: The quinoxaline scaffold is also present in compounds used as herbicides, fungicides, and insecticides. researchgate.net New derivatives of this compound could be developed and tested for enhanced potency and better environmental profiles.

Molecular Probes: Functionalization with fluorescent tags or other reporter groups could yield molecular probes for studying biological processes and for diagnostic applications.

The diversity of biological activities associated with the quinoxaline core suggests that a focused exploration of derivatives based on the 5,7-dibromo template could lead to the discovery of novel therapeutic and agrochemical agents. nih.govnih.govresearchgate.net

Application AreaRationale for Using this compoundPotential Impact
Anticancer Agents Quinoxaline derivatives show cytotoxic effects on human cancer cell lines. mdpi.comDiscovery of new compounds with high potency and selectivity against cancer cells.
Antimicrobial Agents The quinoxaline core is effective against various bacteria, fungi, and viruses. nih.govDevelopment of new drugs to combat infectious diseases and antimicrobial resistance.
Neuroprotective Agents Certain quinoxaline carboxylic acids have shown neuroprotective effects. core.ac.ukresearchgate.netPotential for new treatments for neurodegenerative diseases.
Agrochemicals Known activity as herbicides, fungicides, and insecticides. researchgate.netCreation of more effective and safer crop protection agents.

Integration with Artificial Intelligence and Machine Learning in Chemical Synthesis

The intersection of artificial intelligence (AI) and chemistry is set to revolutionize how chemical synthesis is planned and executed. researchgate.net For a versatile building block like this compound, AI and machine learning (ML) can significantly accelerate the discovery and optimization of new derivatives and materials. toolify.ai

Future research trajectories in this domain include:

Retrosynthesis Planning: AI-powered tools can analyze the structure of a desired this compound derivative and propose the most efficient synthetic routes, saving significant time and resources in the planning phase. nih.gov

Reaction Outcome Prediction: Machine learning models, trained on vast chemical reaction databases, can predict the likely outcome and yield of a novel reaction involving this compound, reducing the need for extensive trial-and-error experimentation. jetir.org

Property Prediction: AI can be used to predict the biological, chemical, and physical properties of virtual derivatives of this compound before they are synthesized. This allows researchers to prioritize the synthesis of compounds with the highest probability of success for a given application, such as drug discovery or materials science. jetir.org

Automated Synthesis: The integration of AI-driven synthesis planning with robotic platforms can enable the automated, high-throughput synthesis of libraries of this compound derivatives for screening.

The application of these computational tools promises to streamline the entire research and development workflow, from initial molecular design to final product synthesis, making the exploration of the chemical space around this compound faster and more efficient. sciencedaily.com

Sustainable and Scalable Production Methods

For this compound to be utilized in widespread commercial applications, the development of sustainable and scalable production methods is essential. Future research will need to address the challenges of moving from laboratory-scale synthesis to industrial-scale production while adhering to the principles of green chemistry. researchgate.net

Key areas of focus will include:

Green Solvents: Replacing traditional volatile organic solvents with more environmentally benign alternatives such as water, ionic liquids, or fluorous alcohols. researchgate.net

Catalyst Recovery and Reuse: Implementing processes that use heterogeneous or recyclable catalysts to minimize waste and reduce costs associated with precious metal catalysts. researchgate.net

Flow Chemistry: Transitioning from batch production to continuous flow processes. Flow chemistry offers significant advantages in terms of safety, control over reaction parameters, scalability, and consistency of product quality.

Waste Minimization: Designing synthetic routes with high atom economy that minimize the formation of byproducts and waste streams.

By focusing on these sustainable practices, the production of this compound can be made more economically viable and environmentally responsible, paving the way for its use in high-volume applications. citedrive.com

Q & A

Q. What experimental designs validate the photochemical stability of this compound in materials science applications?

  • Methodology :
  • Accelerated Aging Tests : Expose thin films to UV-Vis light (300–800 nm) and monitor degradation via UV-Vis spectroscopy.
  • Quantum Yield Calculations : Compare emission intensity changes under controlled oxygen/moisture levels .

Data Analysis and Reporting Guidelines

  • Handling Contradictions : Use iterative hypothesis testing and triangulate data from multiple techniques (e.g., NMR, XRD, computational) to resolve structural or reactivity conflicts .
  • Reproducibility : Document reaction conditions (e.g., exact catalyst batches, solvent purity) in supplemental materials, adhering to journal guidelines for experimental transparency .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.